molecular formula C15H10BrClFNO B5001323 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one

3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one

Cat. No. B5001323
M. Wt: 354.60 g/mol
InChI Key: LLNFBRGRPUXKBI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BFA and is known to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BFA involves the inhibition of ADP-ribosylation factor (ARF), a small GTPase that is involved in the regulation of intracellular trafficking and signaling pathways. BFA binds to ARF and prevents its activation, leading to the inhibition of protein trafficking and signaling pathways.
Biochemical and Physiological Effects:
BFA has a variety of biochemical and physiological effects, including the inhibition of protein trafficking and signaling pathways, the induction of apoptosis in certain cell lines, and the inhibition of cancer cell growth. BFA has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFA in lab experiments is its well-established synthesis method and mechanism of action. BFA is also readily available from commercial sources, making it easy to obtain for lab experiments. However, one limitation of using BFA is its potential toxicity, as it has been shown to induce apoptosis in certain cell lines at high concentrations.

Future Directions

There are many potential future directions for the study of BFA. One area of research that is currently being explored is the use of BFA as a potential therapeutic agent for cancer. BFA has been shown to have anti-cancer properties in certain cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of research that is currently being explored is the use of BFA in the study of intracellular trafficking and signaling pathways. As our understanding of these pathways continues to grow, BFA may become an increasingly important tool for studying these processes.

Synthesis Methods

The synthesis of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction of 2-bromo-4-fluoroaniline with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been well established in the scientific literature and has been used in many studies involving BFA.

Scientific Research Applications

BFA has been studied extensively for its potential applications in scientific research. One of the most common uses of this compound is in the study of protein trafficking and secretion. BFA has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, which has important implications for the study of protein secretion and trafficking in cells. BFA has also been used in the study of intracellular signaling pathways, as it has been shown to inhibit the activation of certain signaling molecules such as MAP kinases. In addition, BFA has been used in the study of cancer biology, as it has been shown to have anti-cancer properties in certain cell lines.

properties

IUPAC Name

(E)-3-(2-bromo-4-fluoroanilino)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO/c16-13-9-12(18)5-6-14(13)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-9,19H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNFBRGRPUXKBI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.